molecular formula C6H9ClN2O2S B13256379 (1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride

(1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride

Cat. No.: B13256379
M. Wt: 208.67 g/mol
InChI Key: XSDRDEQHVVYAAC-UHFFFAOYSA-N
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Description

(1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride is an organic compound with the molecular formula C₆H₉ClN₂O₂S. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is primarily used in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride typically involves the reaction of 1,5-dimethylpyrazole with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may involve more rigorous purification steps, such as recrystallization or chromatography, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific nucleophile or oxidizing agent used. For example, reacting with an amine would yield a sulfonamide, while oxidation might produce a sulfone.

Scientific Research Applications

(1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

    Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting enzymes and receptors.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is primarily due to the presence of the methanesulfonyl chloride group, which is highly reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • (1-Methyl-1H-pyrazol-4-yl)methanesulfonyl chloride
  • (1,3-Dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride
  • (1,5-Dimethyl-1H-pyrazol-3-yl)methanesulfonyl chloride

Uniqueness

(1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound in the synthesis of specialized organic molecules and in various research applications.

Properties

Molecular Formula

C6H9ClN2O2S

Molecular Weight

208.67 g/mol

IUPAC Name

(1,5-dimethylpyrazol-4-yl)methanesulfonyl chloride

InChI

InChI=1S/C6H9ClN2O2S/c1-5-6(3-8-9(5)2)4-12(7,10)11/h3H,4H2,1-2H3

InChI Key

XSDRDEQHVVYAAC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CS(=O)(=O)Cl

Origin of Product

United States

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